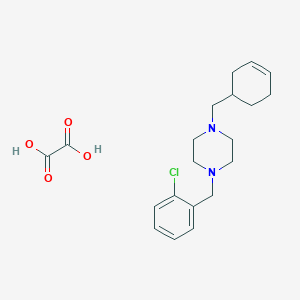
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the central nervous system. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of NMDA receptor activity can lead to a range of physiological effects, including altered synaptic plasticity, impaired learning and memory, and increased susceptibility to excitotoxicity.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been found to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its effects on cognition and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in lab experiments is its high selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several potential future directions for research involving 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate. One area of interest is the role of NMDA receptor dysfunction in neurodegenerative diseases, and the potential therapeutic use of NMDA receptor antagonists such as 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in these conditions. Additionally, further investigation into the effects of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate on other neurotransmitter systems could provide insight into its potential use as a therapeutic agent for various psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves the reaction of 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine with oxalic acid in the presence of a base catalyst. The resulting oxalate salt is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. 1-(2-chlorobenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is commonly used to induce NMDA receptor blockade in animal models, which allows researchers to investigate the effects of NMDA receptor dysfunction on behavior, cognition, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-2,4-5,8-9,16H,3,6-7,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZICBKQWFSNMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-iodo-4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5131673.png)
![1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)
![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![5-(3-{1-[(4-methoxy-2-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5131721.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5131744.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)